Bimatoprost 13,14-Epoxide is a synthetic derivative of bimatoprost, a prostaglandin analog primarily used in ophthalmology. This compound is recognized for its role in treating conditions such as ocular hypertension and glaucoma, as well as for promoting eyelash growth. The molecular formula of Bimatoprost 13,14-Epoxide is , with a molecular weight of approximately 431.56 g/mol .
Bimatoprost 13,14-Epoxide is classified under prostaglandins and related compounds, which are unsaturated carboxylic acids derived from the fatty acid arachidonic acid. Its classification further includes categories such as fatty acyls and eicosanoids . The compound is sourced from various chemical suppliers specializing in research chemicals and analytical standards .
The synthesis of Bimatoprost 13,14-Epoxide involves several chemical reactions. An improved synthesis method includes the following key steps:
Bimatoprost 13,14-Epoxide features a complex molecular structure characterized by several functional groups. The structural representation includes:
CCNC(=O)CCC\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1C2OC2[C@@H](O)CCc3ccccc3
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1
.The stereochemistry is significant in defining its biological activity, with specific chiral centers contributing to its pharmacological properties.
Bimatoprost 13,14-Epoxide undergoes various chemical reactions during its metabolism and application:
These reactions are crucial for understanding the pharmacokinetics of Bimatoprost 13,14-Epoxide in biological systems.
The mechanism of action for Bimatoprost 13,14-Epoxide primarily involves its agonistic activity on prostanoid receptors. It mimics the action of natural prostaglandins by binding to specific receptors in ocular tissues:
This dual action makes it a valuable therapeutic agent in both ophthalmology and cosmetic applications.
Bimatoprost 13,14-Epoxide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and its stability during storage .
Bimatoprost 13,14-Epoxide has several significant applications:
The diverse applications underscore its importance in both medical and cosmetic fields.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5